
N'-(1-phenylethenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-phenylethenyl)benzenecarboximidamide is an organic compound with the molecular formula C15H14N2 It is characterized by the presence of a phenylethenyl group attached to a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenylethenyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with a phenylethenyl derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzenecarboximidamide is reacted with a phenylethenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of N’-(1-phenylethenyl)benzenecarboximidamide may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N’-(1-phenylethenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N’-(1-phenylethenyl)benzenecarboximidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-(1-phenylethenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell division or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarboximidamide: A simpler analog with similar structural features but lacking the phenylethenyl group.
Phenylethenyl derivatives: Compounds with similar phenylethenyl groups but different functional groups attached to the benzene ring.
Uniqueness
N’-(1-phenylethenyl)benzenecarboximidamide is unique due to the combination of its phenylethenyl and benzenecarboximidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
76005-86-2 |
|---|---|
Fórmula molecular |
C15H14N2 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
N'-(1-phenylethenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-11H,1H2,(H2,16,17) |
Clave InChI |
DEJXCFFIMGHBEF-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)N=C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
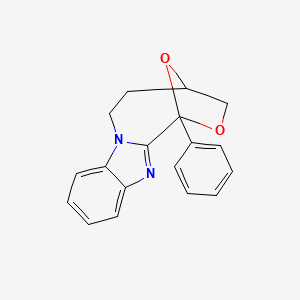
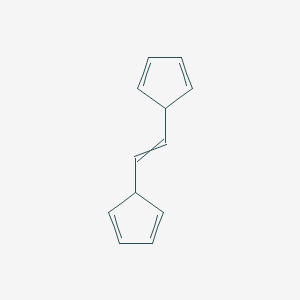
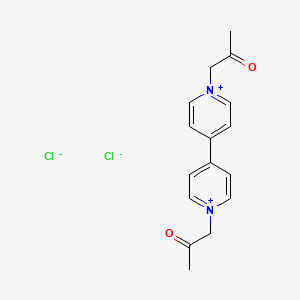

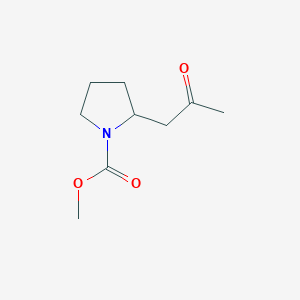
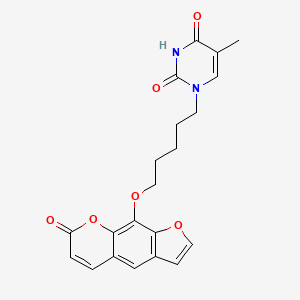
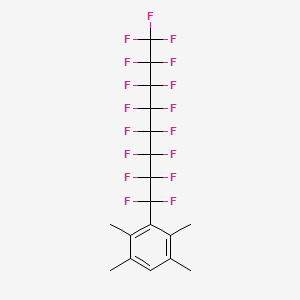

![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

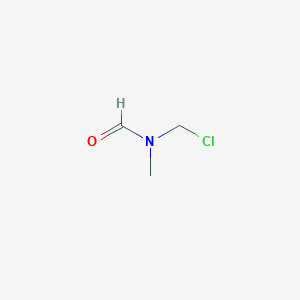

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
